molecular formula C17H13ClFN3O2 B2872412 N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286713-28-7

N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2872412
CAS No.: 1286713-28-7
M. Wt: 345.76
InChI Key: JFPIFABETMCQDR-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the 3-fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the oxadiazole intermediate reacts with 3-fluorobenzyl bromide in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the 3-chlorobenzyl or 3-fluorophenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the oxadiazole ring.

    Biology: It may serve as a probe or ligand in biochemical assays to study the interactions of oxadiazole derivatives with biological targets.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The oxadiazole ring and the aromatic substituents likely play a crucial role in these interactions by providing specific binding sites and electronic properties.

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other oxadiazole derivatives, such as:

    N-(3-chlorobenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    N-(3-chlorobenzyl)-2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: The position of the fluorine atom on the phenyl ring is different, which could influence the compound’s properties.

    N-(3-chlorobenzyl)-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, potentially altering its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-13-5-1-3-11(7-13)10-20-15(23)9-16-21-22-17(24-16)12-4-2-6-14(19)8-12/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPIFABETMCQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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